[1R-[1alpha(R*),3abeta,7aalpha]]-Octahydro-delta,7a-dimethyl-4-oxo-1H-indene-1-pentanoic Acid Methyl Ester
CAS No.:
Cat. No.: VC16537700
Molecular Formula: C17H28O3
Molecular Weight: 280.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H28O3 |
|---|---|
| Molecular Weight | 280.4 g/mol |
| IUPAC Name | methyl 5-(7a-methyl-4-oxo-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl)hexanoate |
| Standard InChI | InChI=1S/C17H28O3/c1-12(6-4-8-16(19)20-3)13-9-10-14-15(18)7-5-11-17(13,14)2/h12-14H,4-11H2,1-3H3 |
| Standard InChI Key | YDDSWVLLFYZHGD-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCCC(=O)OC)C1CCC2C1(CCCC2=O)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a saturated octahydro-1H-indene core fused to a pentanoic acid moiety, with a methyl ester group at the carboxylic acid position. The indene system is fully hydrogenated, conferring rigidity and conformational stability to the bicyclic structure. Key substituents include:
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A δ-methyl group at the pentanoic acid chain.
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A 7a-methyl group on the indene framework.
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A 4-oxo (ketone) group at the fourth position of the indene ring .
The stereochemical configuration is explicitly defined as [1R-[1α(R*),3aβ,7aα]], indicating three chiral centers with specific spatial arrangements. This stereochemistry critically influences molecular interactions, particularly in biological systems where enantioselectivity is paramount .
Table 1: Key Structural Descriptors
| Property | Description |
|---|---|
| Core Structure | Octahydro-1H-indene (bicyclo[4.3.0]nonane) fused to pentanoic acid |
| Functional Groups | Methyl ester, ketone (4-oxo), δ-methyl, 7a-methyl |
| Stereochemical Centers | C1 (R*), C3a (β), C7a (α) |
| Molecular Formula | C₁₈H₂₈O₃ (inferred from IUPAC name) |
Synthesis and Reaction Pathways
Stereochemical Control
The synthesis of enantiomerically pure indene derivatives often requires chiral auxiliaries or asymmetric catalysis. For instance, the use of enantioselective Lewis acids or organocatalysts in cycloaddition reactions could enforce the desired [1R-[1α(R*),3aβ,7aα]] configuration . Post-synthetic resolution techniques, such as chiral chromatography or enzymatic esterification, may further refine stereochemical purity .
Physicochemical Properties
Solubility and Stability
The methyl ester group enhances lipophilicity, rendering the compound soluble in organic solvents like dichloromethane, ethyl acetate, and methanol . The saturated indene core contributes to thermal stability, as evidenced by the high-temperature conditions (150–180°C) tolerated during synthesis of related compounds .
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include ν(C=O) at ~1730 cm⁻¹ (ester) and 1700 cm⁻¹ (ketone).
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¹H NMR: Distinct signals for the δ-methyl (δ ~0.9–1.1 ppm), 7a-methyl (δ ~1.2–1.4 ppm), and ester methoxy group (δ ~3.6–3.8 ppm) .
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MS (ESI+): Predicted molecular ion [M+H]⁺ at m/z 293.2 (C₁₈H₂₈O₃) .
| Compound | Target Receptor | EC₅₀ (μM) | Cell Differentiation (%) |
|---|---|---|---|
| 36d | RARα | 2.1 | 68.88 (NB4 cells) |
| CAS 135359-41-0 | RARα (predicted) | N/A | Under investigation |
Metabolic Stability
Esterification mitigates rapid hydrolysis in vivo, potentially extending the compound’s half-life compared to carboxylic acid counterparts. This property is advantageous for oral bioavailability and sustained receptor engagement .
Industrial and Research Applications
Organic Synthesis Intermediate
The compound’s rigid bicyclic structure makes it a valuable intermediate for synthesizing steroidal mimics or terpene-derived molecules. For instance, functionalization at the 4-oxo position could yield α,β-unsaturated ketones for Diels-Alder reactions .
Agricultural Chemistry
Structural analogs of indene esters exhibit pesticidal and herbicidal activities. The δ-methyl group may enhance lipid membrane penetration in target organisms, though specific studies on this compound remain unpublished .
Challenges and Future Directions
Synthetic Complexity
Achieving high enantiomeric excess (ee) in large-scale synthesis remains a hurdle. Advances in asymmetric catalysis, such as chiral N-heterocyclic carbene (NHC) catalysts, could address this limitation .
Unexplored Biological Targets
While RARα agonism is a plausible mechanism, untapped targets include peroxisome proliferator-activated receptors (PPARs) and liver X receptors (LXRs). Computational docking studies are recommended to prioritize screening efforts .
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